molecular formula C12H15N3OS B1479868 2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine CAS No. 2098051-25-1

2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine

Cat. No.: B1479868
CAS No.: 2098051-25-1
M. Wt: 249.33 g/mol
InChI Key: RCNLBQBZAIXLBK-UHFFFAOYSA-N
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Description

2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine is a complex organic compound that features a thiophene ring, a dihydropyrano[4,3-c]pyrazole core, and an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of the dihydropyrano[4,3-c]pyrazole core through a cyclization reaction involving a pyrazole derivative and a suitable aldehyde or ketone. The thiophene ring can be introduced via a subsequent reaction, and the ethanamine side chain can be attached through nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrazole or thiophene rings.

    Substitution: The ethanamine side chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenated derivatives and strong nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine is unique due to its combination of a thiophene ring and a dihydropyrano[4,3-c]pyrazole core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-(3-thiophen-3-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c13-3-4-15-11-1-5-16-7-10(11)12(14-15)9-2-6-17-8-9/h2,6,8H,1,3-5,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNLBQBZAIXLBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N(N=C2C3=CSC=C3)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine
Reactant of Route 2
2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine
Reactant of Route 3
2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine
Reactant of Route 4
Reactant of Route 4
2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine
Reactant of Route 5
2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine
Reactant of Route 6
2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine

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